molecular formula C20H12ClN5O4 B2569618 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one CAS No. 318498-05-4

1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one

Cat. No. B2569618
CAS RN: 318498-05-4
M. Wt: 421.8
InChI Key: POMWBNGFZBSJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one, commonly referred to as CPNP, is an organic compound that has been studied extensively in the scientific community due to its potential applications in drug design and development. CPNP is a heterocyclic compound that has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antiviral properties. This compound has been extensively studied for its potential to be used in the development of new drugs and therapeutics for various diseases and conditions.

Scientific Research Applications

  • Anticancer and Antimicrobial Applications : Research by Katariya, Vennapu, and Shah (2021) highlights the synthesis of novel heterocyclic compounds incorporating pyridine, oxazole, and pyrazoline entities. These compounds, including variations of the pyridazinone structure, were found to exhibit significant anticancer and antimicrobial activities, underscoring their potential in medical applications (Katariya, Vennapu, & Shah, 2021).

  • Synthesis and Structural Analysis : Volkova et al. (2021) conducted a study focusing on the synthesis of pyridyl-substituted nitrosopyrazole with a para-chlorophenyl substituent. The structural properties of these compounds were extensively studied, providing insights into their potential applications in chemical synthesis and drug development (Volkova, Kositsyna, Kukushkin, & Root, 2021).

  • Anticancer Agent Development : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds using a similar structure that showed higher anticancer activity than the reference drug, doxorubicin. This indicates the potential use of such compounds in developing new anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Inflammation and Bacterial Infections : A study by Ravula et al. (2016) involved synthesizing pyrazoline derivatives that showed promising results in in vivo anti-inflammatory and in vitro antibacterial activities. Such compounds could be relevant in treating inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

  • Pyrazole Derivative Synthesis and Reactions : Şener et al. (2002) explored the synthesis and reactions of pyrazole derivatives, including pyrazolo[3,4-d]-pyridazinone and pyridazine amine derivatives, suggesting their potential utility in various chemical processes (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN5O4/c21-14-4-6-15(7-5-14)24-11-9-18(27)19(23-24)17-8-10-25(22-17)20(28)13-2-1-3-16(12-13)26(29)30/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMWBNGFZBSJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.